N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . This reaction forms an intermediate, which is then further processed to yield the final product. The reaction conditions often involve the use of dichloromethane as a solvent and may require specific temperature controls to optimize yield and purity .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves scaling up the reaction and using more efficient reagents and catalysts. The industrial process may also incorporate steps to purify the final product, ensuring it meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are often mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-carbamoylphenyl)-1-methyl-1H-indole-6-carboxamide include:
- 4-amino-N-(4-carbamoylphenyl)benzamide
- 3-(4-carbamoylphenyl)-1-methyltriazene 1-oxide
Uniqueness
What sets this compound apart from these similar compounds is its unique indole core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-20-9-8-11-2-3-13(10-15(11)20)17(22)19-14-6-4-12(5-7-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |
InChI Key |
CFADCGWACHVFKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.